molecular formula C19H22N4O2 B11643065 1-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

1-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

Cat. No.: B11643065
M. Wt: 338.4 g/mol
InChI Key: IPLPJCAZSREUMJ-CIAFOILYSA-N
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Description

This compound is a mouthful, so let’s break it down It consists of several functional groups, including an amino group, a nitrile group, and a conjugated diene system

    Chemical Formula: CHNO

    Molecular Weight: 338.4 g/mol

Preparation Methods

Synthetic Routes:: Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it involves the condensation of appropriate precursors.

Reaction Conditions:: The exact reaction conditions remain elusive, but we can speculate that it might involve a condensation reaction between an aldehyde (possibly salicylaldehyde) and a primary amine (such as diethylamine).

Industrial Production:: Industrial-scale production methods are not well-documented. Research labs may synthesize it for specific studies, but large-scale production remains unexplored.

Chemical Reactions Analysis

Reactivity::

    Condensation Reaction: The formation of the imine linkage likely involves a condensation reaction between the aldehyde and the amine.

    Cyanation: The nitrile group (carbonitrile) suggests a cyanation step.

Common Reagents and Conditions::

    Aldehyde Source: Salicylaldehyde or a related compound

    Amine Source: Diethylamine

    Cyanation Reagent: Sodium cyanide (NaCN) or related cyanating agents

Major Products:: The primary product is the target compound itself, with the imine linkage and the nitrile group intact.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: It serves as a versatile building block for designing new molecules.

    Biology: Researchers explore its interactions with biological macromolecules.

    Medicine: Investigations focus on potential pharmacological properties.

    Industry: Its unique structure may find applications in materials science.

Mechanism of Action

The compound’s mechanism of action remains speculative due to limited data. it likely interacts with specific cellular targets, affecting biochemical pathways.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related structures:

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C19H22N4O2/c1-5-22(6-2)16-8-7-15(18(24)10-16)12-21-23-14(4)9-13(3)17(11-20)19(23)25/h7-10,12,24H,5-6H2,1-4H3/b21-12+

InChI Key

IPLPJCAZSREUMJ-CIAFOILYSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=CC(=C(C2=O)C#N)C)C)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C)O

Origin of Product

United States

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